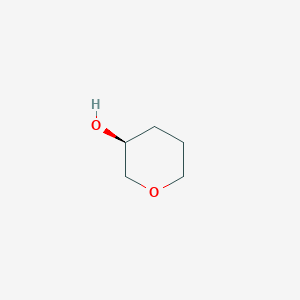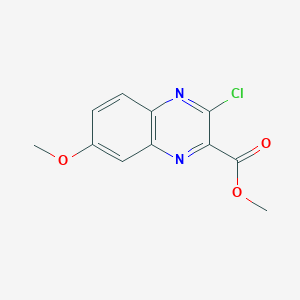
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” is a chemical compound with the molecular formula C11H9ClN2O3 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate” consists of a quinoxaline core, which is a nitrogen-containing heterocyclic compound . It has a chlorine atom at the 3rd position, a methoxy group at the 7th position, and a carboxylate group at the 2nd position .科学的研究の応用
Antituberculosis Activity
Research on new quinoxaline-2-carboxylate 1,4-dioxide derivatives has revealed significant antituberculosis activity. The presence of chloro, methyl, or methoxy groups in the quinoxaline nucleus, particularly in position 7, has been found to reduce the MIC and IC(50) values, indicating potent antituberculosis effects. These compounds, especially when combined with ethyl and benzyl groups in the carboxylate portion, exhibit enhanced activity against Mycobacterium tuberculosis, including drug-resistant strains, highlighting their potential as leads for developing new antituberculosis agents (Jaso et al., 2005).
Antimicrobial and Antibacterial Screening
Quinoxaline derivatives have demonstrated noteworthy antibacterial and antifungal activities against various microorganisms. A study synthesizing 2-[(2'-chloro-7'-methoxyquinoline-3'-yl)]-3-[3''-hydroxy-6''-(substitutedphenyldiazenyl)phenyl]5-methyl-1,3-thiazolidin-4-one analogs showed these compounds have significant potential in combating bacterial and fungal infections. This indicates the role of Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate as a precursor in the synthesis of compounds with promising antimicrobial properties (Rana et al., 2008).
特性
IUPAC Name |
methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-6-3-4-7-8(5-6)13-9(10(12)14-7)11(15)17-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKARKXODXILSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C(=N2)C(=O)OC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-7-methoxyquinoxaline-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


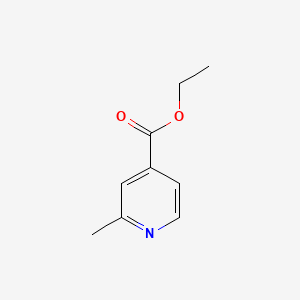
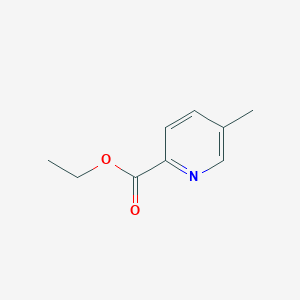

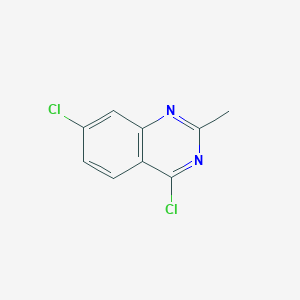
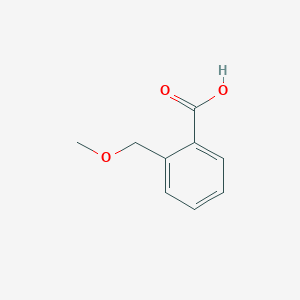
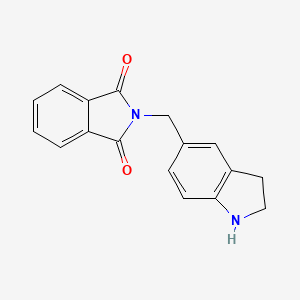
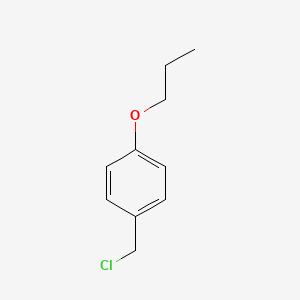

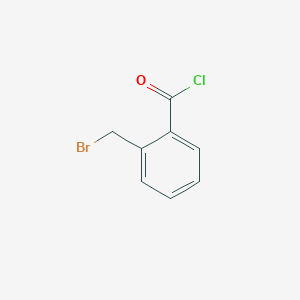
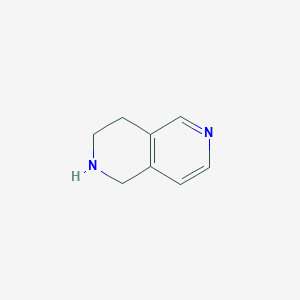
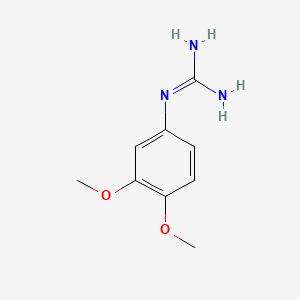
![5-Methoxy-2-methylbenzo[b]thiophene](/img/structure/B1313847.png)
